(5Z)-5-{[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, and a furan ring substituted with a methoxy-nitrophenyl group, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-5-nitrobenzaldehyde with 2-furylmethylidene-2-thiazolidinone under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group or the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or alcoholic solutions.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; usually in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-{[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It is being investigated for its antimicrobial, anti-inflammatory, and anticancer properties. The thiazolidinone core is particularly noted for its ability to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure may also find applications in the design of novel catalysts or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thiazolidinone core can bind to enzymes or receptors, potentially inhibiting their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound’s ability to modulate specific pathways makes it a subject of interest in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with different functional groups and properties.
Methylcyclohexane: A saturated hydrocarbon used as a solvent.
4,4’-Dichlorobenzophenone: An organic compound with a benzophenone core, used in various chemical applications.
Uniqueness
What sets (5Z)-5-{[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one apart is its combination of a thiazolidinone core with a methoxy-nitrophenyl substituted furan ring
Properties
Molecular Formula |
C15H10N2O5S2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10N2O5S2/c1-21-11-4-2-8(17(19)20)6-10(11)12-5-3-9(22-12)7-13-14(18)16-15(23)24-13/h2-7H,1H3,(H,16,18,23)/b13-7- |
InChI Key |
BIGONBPUJRNZQC-QPEQYQDCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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